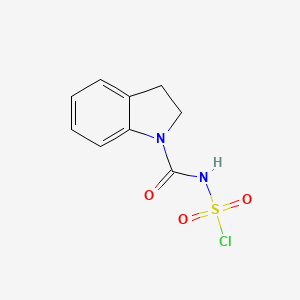![molecular formula C14H14ClNO2S B14398392 4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine CAS No. 88496-49-5](/img/structure/B14398392.png)
4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the 4th position and a methanesulfonyl group attached to a 2,5-dimethylphenyl ring at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridine and 2,5-dimethylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Procedure: The 4-chloropyridine is reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine involves its interaction with specific molecular targets. The chloro and methanesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,5-dimethylphenol: This compound shares a similar chloro and dimethylphenyl structure but lacks the pyridine ring and methanesulfonyl group.
4-Chloro-2-methylphenyl N-(2,5-dimethylphenyl)carbamate: This compound has a similar aromatic structure but contains a carbamate group instead of a methanesulfonyl group.
Uniqueness
4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine is unique due to the presence of both the chloro and methanesulfonyl groups attached to the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
88496-49-5 |
|---|---|
Fórmula molecular |
C14H14ClNO2S |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
4-chloro-2-[(2,5-dimethylphenyl)methylsulfonyl]pyridine |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-3-4-11(2)12(7-10)9-19(17,18)14-8-13(15)5-6-16-14/h3-8H,9H2,1-2H3 |
Clave InChI |
VEFZIYYIVFZUMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=NC=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


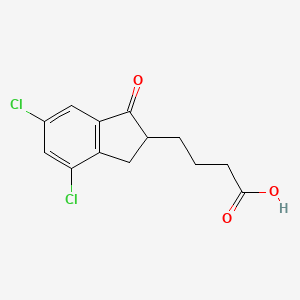
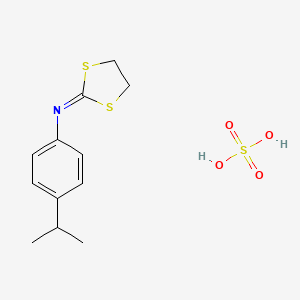

![5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14398327.png)
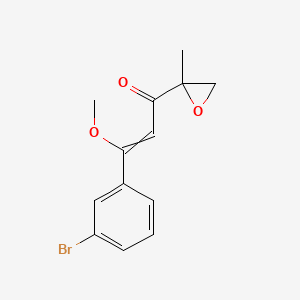

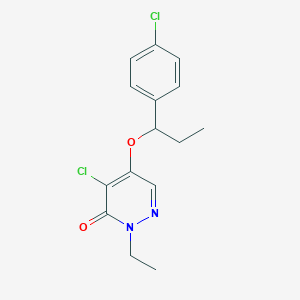
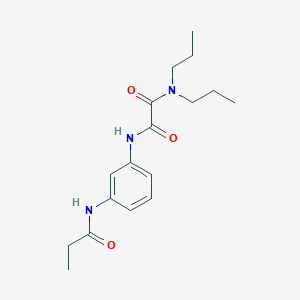

silane](/img/structure/B14398358.png)
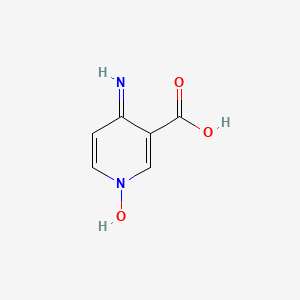
![6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one](/img/structure/B14398369.png)
![Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14398382.png)
